2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid
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Overview
Description
rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans is a chiral compound with the molecular formula C7H12O3 and a molecular weight of 144.17 g/mol This compound is characterized by the presence of a hydroxy group attached to a cyclopentyl ring, which is further connected to an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans typically involves the reaction of cyclopentanone with a suitable reagent to introduce the hydroxy group, followed by the addition of an acetic acid moiety. One common method involves the use of a Grignard reagent to introduce the hydroxy group, followed by oxidation and subsequent esterification to form the acetic acid derivative .
Industrial Production Methods
Industrial production of rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans may involve large-scale synthesis using similar reaction conditions as described above. The process typically includes steps such as purification and crystallization to obtain the compound in high purity. The compound is often produced in powder form and stored at room temperature .
Chemical Reactions Analysis
Types of Reactions
rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding alcohol or alkane.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of halogenated or aminated derivatives.
Scientific Research Applications
rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans involves its interaction with specific molecular targets and pathways. The compound may act as an enzyme inhibitor or receptor agonist/antagonist, modulating various biochemical processes. The hydroxy group and acetic acid moiety play crucial roles in its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
rac-2-[(1R,2S)-2-aminocyclopentyl]acetic acid hydrochloride: Similar structure with an amino group instead of a hydroxy group.
rac-2-[(1R,2S)-2-(2,2,2-trifluoroacetamido)cyclohexyl]acetic acid: Contains a trifluoroacetamido group instead of a hydroxy group.
Uniqueness
rac-2-[(1R,2S)-2-hydroxycyclopentyl]acetic acid, trans is unique due to its specific stereochemistry and the presence of a hydroxy group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C7H12O3 |
---|---|
Molecular Weight |
144.17 g/mol |
IUPAC Name |
2-[(1S,2R)-2-hydroxycyclopentyl]acetic acid |
InChI |
InChI=1S/C7H12O3/c8-6-3-1-2-5(6)4-7(9)10/h5-6,8H,1-4H2,(H,9,10)/t5-,6+/m0/s1 |
InChI Key |
WWGSGBFRODAXAP-NTSWFWBYSA-N |
Isomeric SMILES |
C1C[C@H]([C@@H](C1)O)CC(=O)O |
Canonical SMILES |
C1CC(C(C1)O)CC(=O)O |
Origin of Product |
United States |
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